Technical Documentation Center

5-Aminoisophthalamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Aminoisophthalamide hydrochloride
  • CAS: 1147233-38-2

Core Science & Biosynthesis

Foundational

5-Aminoisophthalamide hydrochloride CAS 203515-86-0 properties

An In-depth Technical Guide to 5-Aminoisophthalamide hydrochloride (CAS 203515-86-0): Properties, Synthesis, and Core Applications Abstract This technical guide provides a comprehensive overview of 5-Aminoisophthalamide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Aminoisophthalamide hydrochloride (CAS 203515-86-0): Properties, Synthesis, and Core Applications

Abstract

This technical guide provides a comprehensive overview of 5-Aminoisophthalamide hydrochloride (CAS 203515-86-0), a pivotal chemical intermediate in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's physicochemical properties, its critical role in the synthesis of non-ionic X-ray contrast agents, and detailed, field-proven protocols for its synthesis and subsequent functionalization. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a vital resource for professionals working with this compound.

Chemical Identity and Physicochemical Properties

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride, also known by its synonym ABA Hydrochloride, is a synthetic organic compound whose identity and properties are foundational to its application.[1] The hydrochloride salt form is particularly significant as it enhances the compound's stability and solubility in aqueous media, which is crucial for downstream processing.[1]

A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 203515-86-0[1][2][3][4][5][6][7][8]
IUPAC Name 5-amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrochloride[1]
Molecular Formula C₁₄H₂₂ClN₃O₆[1][4][5]
Molecular Weight 363.79 g/mol [1][4][5][6][7]
Appearance White to off-white or very pale yellow crystalline powder[1][4][6][7][9][10]
Purity Typically ≥98.0% (by HPLC)[1][2][3][6]
Solubility Freely soluble in water[4][6][7][11][10]
Melting Point 184-188°C; 211-214°C; 217-220°C (values vary between sources)[4][12]
pH 5.0-7.0 (1% aqueous solution)[4]
Storage Room temperature, in a cool, dry, and well-ventilated place under an inert atmosphere. Keep container tightly closed.[2][4][5][6][7]
InChI Key GNBBCFFLJFKAHB-UHFFFAOYSA-N[2][3][11][10][13]

Core Application: A Crucial Intermediate for Non-Ionic X-ray Contrast Agents

The primary and most significant application of 5-Aminoisophthalamide hydrochloride is its role as a key starting material in the synthesis of non-ionic, iodinated X-ray contrast agents, such as Iohexol and Ioversol.[1] These agents are essential in medical imaging for enhancing the visibility of internal body structures.

The molecular architecture of 5-Aminoisophthalamide hydrochloride is ideally suited for this purpose for two main reasons:

  • Reactive Site for Iodination : The amino group (-NH₂) at the 5-position of the benzene ring activates the aromatic ring, directing the electrophilic substitution of iodine atoms to the 2, 4, and 6 positions. This tri-iodination is fundamental to the radiopaque properties of the final contrast agent, as the heavy iodine atoms effectively absorb X-rays.

  • Scaffold for Biocompatibility : The two N,N'-bis(2,3-dihydroxypropyl) side chains are critical for ensuring the high water solubility and low osmolality of the final product. These hydrophilic groups shield the hydrophobic, iodinated benzene core, leading to high biocompatibility and reduced adverse effects in patients.[1]

The progression from the intermediate to the final contrast agent is a multi-step process, beginning with the crucial iodination reaction.

G A 5-Aminoisophthalamide hydrochloride (CAS 203515-86-0) B Tri-iodination (e.g., with Iodine Chloride) A->B C 5-Amino-N,N'-bis(2,3-dihydroxypropyl) -2,4,6-triiodoisophthalamide ('Compound B') B->C D N-Acylation (Functionalization of Amino Group) C->D E Final Non-Ionic X-Ray Contrast Agent (e.g., Iohexol) D->E

Synthetic pathway from intermediate to contrast agent.

Synthesis and Purification Protocol

The synthesis of 5-Aminoisophthalamide hydrochloride is a well-established industrial process, often starting from dimethyl 5-nitroisophthalate. The following protocol is a representative method derived from authoritative patent literature.[12]

Causality in Synthesis : This process involves two key transformations: amidation and nitro group reduction. The use of a base catalyst (sodium methoxide) is crucial for driving the amidation reaction to completion. The subsequent hydrogenation step specifically targets the nitro group for reduction to an amine, using a palladium-on-carbon catalyst which is highly effective and selective for this transformation. Finally, the addition of ethanolic hydrogen chloride serves a dual purpose: it protonates the newly formed amine to create the stable hydrochloride salt and simultaneously induces crystallization, facilitating the isolation of a pure product.[12]

G cluster_0 Step 1: Amidation cluster_1 Step 2: Hydrogenation (Reduction) cluster_2 Step 3: Salt Formation & Isolation A Charge reactor with Dimethyl 5-nitroisophthalate, 2,3-dihydroxypropylamine, and 2-methoxyethanol. B Add Sodium Methoxide (catalyst) and heat to reflux (e.g., 108°C) for ~2 hours. A->B C Cool solution, add Ethanol and 10% Palladium-on-Carbon catalyst. B->C Reaction Mixture Transfer D Hydrogenate on a Parr shaker until reaction is complete. C->D E Filter to remove catalyst. D->E F Make filtrate strongly acidic with ethanolic Hydrogen Chloride. E->F Filtrate Transfer G Cool to 0°C to induce crystallization. F->G H Collect crystalline product by filtration, wash with cold ethanol, and dry. G->H

Workflow for the synthesis of the title compound.
Step-by-Step Methodology
  • Amidation :

    • Slurry dimethyl 5-nitroisophthalate (1.0 molar equivalent) in 2-methoxyethanol.[12]

    • Add 2,3-dihydroxypropylamine (2.1 molar equivalents). Warm the mixture until a complete solution is achieved.[12]

    • Add a catalytic amount of sodium methoxide (e.g., 0.05 molar equivalents).[12]

    • Heat the reaction mixture to reflux (approx. 108°C) for two hours.[12] The reaction progress can be monitored by TLC or HPLC.

  • Hydrogenation :

    • Cool the resulting solution of 5-nitro-N,N′-bis(2,3-dihydroxypropyl)isophthalamide to approximately 50°C.[12]

    • Add ethanol to increase the total volume, then warm to 60°C.[12]

    • Carefully add 10% palladium-on-carbon catalyst.[12]

    • Hydrogenate the mixture on a Parr shaker apparatus for approximately two hours, or until hydrogen uptake ceases.[12]

    • Remove the catalyst by filtration through a bed of celite.[12]

  • Isolation and Purification :

    • To the filtrate, add a solution of ethanolic hydrogen chloride until the solution is strongly acidic.[12]

    • Cool the system to 0°C with stirring to promote the crystallization of the hydrochloride salt.[12]

    • Collect the crystalline product by filtration.[12]

    • Wash the collected solid with cold ethanol and then ether.[12]

    • Dry the product in vacuo at 60°C to yield the final 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride.[12] A yield of over 95% can be expected.[12]

Protocol for Subsequent Iodination

Once synthesized, the title compound serves as the direct precursor for the tri-iodinated intermediate, referred to as "Compound B".[14]

Causality in Iodination : This electrophilic aromatic substitution reaction uses iodine chloride as the iodinating agent. The reaction is highly pH-dependent. The pH is initially adjusted to ~3 to facilitate the reaction. It is performed in multiple stages with pH adjustments before each addition of iodine chloride to maintain optimal reaction conditions and drive the substitution to completion at all three target positions (2, 4, and 6).[14] Excess, highly reactive iodine chloride is then quenched with a reducing agent like sodium bisulphite to prevent unwanted side reactions during purification.[14]

Step-by-Step Methodology
  • Dissolution : Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride (1.0 molar equivalent) in water at ambient temperature.[14]

  • pH Adjustment : Adjust the pH to approximately 3 using an aqueous solution of sodium hydroxide (e.g., 50% w/w).[14]

  • Staged Iodination :

    • Heat the solution to 65-80°C.[14]

    • Add iodine chloride (total of ~3.1 molar equivalents) in four separate portions.[14]

    • Before each addition, re-adjust the pH to 2-3 with sodium hydroxide.[14]

  • Quenching : After the final addition and reaction period, add sodium bisulphite to quench any excess iodine chloride.[14]

  • Final pH Adjustment : Adjust the pH to 4-6 with sodium hydroxide. At this stage, the process solution contains the desired tri-iodinated product, which can be further purified.[14]

Analytical Characterization

To ensure the quality and purity of 5-Aminoisophthalamide hydrochloride, particularly for pharmaceutical applications, rigorous analytical testing is required.

  • High-Performance Liquid Chromatography (HPLC) : This is the primary method for determining purity.[1][6][7] A typical analysis would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, using UV detection. The purity is generally reported as a percentage based on the area of the main peak.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the chemical structure of the compound.[6][7] Both ¹H and ¹³C NMR spectra would be acquired to ensure all expected signals are present and that their chemical shifts, integrations, and coupling patterns correspond to the assigned structure.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

  • Certificate of Analysis (CoA) : For any research or developmental work, it is imperative to obtain a lot-specific Certificate of Analysis from the supplier. This document provides precise data on purity, identity confirmation (e.g., NMR, IR), and levels of any impurities.[2][3][6]

Handling, Storage, and Safety

  • Storage : The compound should be stored at room temperature in a tightly closed container, preferably in a cool, dry, and well-ventilated area away from incompatible materials.[2][4] Storage under an inert atmosphere is also recommended to prevent potential degradation.[5]

  • Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

  • Safety : According to available safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13] Precautionary statements include P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

Broader Research Context

While its primary role is as a pharmaceutical intermediate, the unique structure of 5-Aminoisophthalamide hydrochloride has led to its mention in broader research contexts. It has been suggested as a reagent or building block for developing complex organic molecules, such as dendrimers and other polymers used in drug delivery systems.[9] Additionally, its structure is amenable to use in modifying proteins and peptides to enhance their stability or functionality.[9] These potential applications, though less developed than its role in contrast media, highlight the compound's versatility as a chemical scaffold.

References

  • 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0. (n.d.). [Source Not Available].
  • 5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0. (n.d.). IndiaMART. Retrieved from [Link]

  • 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

  • 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • US6441235B1 - Preparation of 5-amino-isophthalamides. (n.d.). Google Patents.
  • 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 203515-86-0|5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride. (n.d.). Chem-Space. Retrieved from [Link]

  • EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. (n.d.). Google Patents.

Sources

Exploratory

5-Aminoisophthalamide hydrochloride solubility in water and methanol

An In-Depth Technical Guide on the Solubility of 5-Aminoisophthalamide Hydrochloride in Water and Methanol Abstract This technical guide provides a comprehensive examination of the solubility characteristics of 5-Aminois...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 5-Aminoisophthalamide Hydrochloride in Water and Methanol

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 5-Aminoisophthalamide hydrochloride in two essential polar protic solvents: water and methanol. As a crucial parameter in pharmaceutical development and chemical synthesis, a thorough understanding of this compound's solubility is paramount. This document synthesizes available data, elucidates the underlying physicochemical principles governing dissolution, and presents robust, step-by-step protocols for empirical solubility determination. This guide is designed for researchers, chemists, and formulation scientists who require a detailed and practical understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a chemical compound in a multitude of applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. 5-Aminoisophthalamide, and its hydrochloride salt, serve as important building blocks in various chemical syntheses. The hydrochloride form is specifically designed to enhance aqueous solubility, a common strategy for amine-containing compounds. An in-depth understanding of its solubility limits and behavior in common laboratory solvents like water and methanol is essential for process optimization, formulation design, and ensuring reproducible experimental outcomes.

Physicochemical Profile of 5-Aminoisophthalamide Hydrochloride

The solubility of a compound is intrinsically linked to its molecular structure and properties.

  • Chemical Structure: 5-Aminoisophthalamide hydrochloride is the salt of an aromatic diamide. The presence of the amine group allows for the formation of the hydrochloride salt, which significantly influences its solubility. The two amide functional groups and the amino group can all participate in hydrogen bonding.

  • Molecular Formula: C₈H₈N₂O₂ · HCl

  • Molecular Weight: 204.62 g/mol

  • Ionization: As a hydrochloride salt, the compound will readily dissociate in polar solvents into the protonated 5-aminoisophthalamide cation and the chloride anion. This ionic character is the primary driver of its solubility in polar solvents.

Quantitative Solubility Data

The following table summarizes the known solubility data for 5-Aminoisophthalamide hydrochloride. It is important to note that specific quantitative values in public literature are scarce, and the data presented here reflects general observations from material safety data sheets and chemical supplier information. Empirical, in-lab determination is strongly recommended for precise application needs.

SolventChemical FormulaTypeQualitative SolubilityRationale for Interaction
Water H₂OPolar ProticSolubleAs a hydrochloride salt, the compound readily dissociates into ions which are effectively solvated by the highly polar water molecules. Hydrogen bonding between the amide/amine groups and water further enhances solubility.
Methanol CH₃OHPolar ProticSolubleMethanol, while less polar than water, is still an effective solvent for ionic salts. It can solvate the dissociated ions and engage in hydrogen bonding, leading to good solubility.

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise and reliable solubility data, the equilibrium shake-flask method is the industry-standard approach. This protocol provides a self-validating system to determine the thermodynamic solubility limit.

Rationale of the Shake-Flask Method

The core principle of this method is to create a saturated solution in which the dissolved solute is in equilibrium with the excess, undissolved solid. By agitating this mixture for a prolonged period, we ensure that the system reaches a thermodynamic minimum, providing a true measure of the compound's solubility at a given temperature. Subsequent quantification of the clear supernatant provides the solubility value.

Step-by-Step Protocol
  • Preparation of Stock: Accurately weigh an excess amount of 5-Aminoisophthalamide hydrochloride (e.g., 50-100 mg) into several replicate glass vials (n=3 is recommended). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise, known volume of the chosen solvent (e.g., 1.0 mL of purified water or methanol) to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached, especially for compounds with slow dissolution kinetics.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1-2 hours to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 10,000 x g for 10 minutes).

  • Sampling and Dilution: Carefully withdraw a small, precise aliquot of the clear supernatant from the top of the solution. Immediately perform a serial dilution with the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve with known concentrations of 5-Aminoisophthalamide hydrochloride is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal & Agitate (24-48h at 25°C) B->C D Settle or Centrifuge C->D E Sample Supernatant D->E F Serial Dilution E->F G Analyze (e.g., HPLC) F->G

Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.

Mechanistic Insights into Dissolution

The dissolution of 5-Aminoisophthalamide hydrochloride in polar protic solvents is a multi-step process governed by thermodynamics.

  • Lattice Energy Overcome: Energy is first required to break the ionic and intermolecular forces holding the crystal lattice together.

  • Solvent Cavity Formation: The solvent molecules must rearrange to create a cavity to accommodate the solute molecule.

  • Solvation: Energy is released when the dissociated ions (the protonated amine cation and chloride anion) are solvated by the solvent molecules. In water and methanol, this involves strong ion-dipole interactions and hydrogen bonding.

The overall solubility depends on the net energy change of these processes. For a soluble salt like this one, the energy released during solvation is sufficient to overcome the crystal lattice energy and the energy required for cavity formation.

Logical Relationship Diagram

G A 5-Aminoisophthalamide HCl (Solid Crystal Lattice) B Dissociated Ions (Cation & Anion) A->B Overcomes Lattice Energy C Solvated Ions in Solution B->C Solvation Energy Release

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Iodination of 5-Aminoisophthalamide Hydrochloride using Iodine Monochloride

Introduction The synthesis of aryl iodides is a cornerstone of modern medicinal chemistry and drug development. These compounds serve as versatile intermediates, particularly in cross-coupling reactions, enabling the con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of aryl iodides is a cornerstone of modern medicinal chemistry and drug development. These compounds serve as versatile intermediates, particularly in cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Among the various methods for aromatic iodination, the use of iodine monochloride (ICl) offers a highly effective and direct route for the electrophilic substitution of electron-rich aromatic systems.[1][2] This application note provides a comprehensive guide to the iodination of 5-Aminoisophthalamide hydrochloride, a key intermediate in the synthesis of non-ionic X-ray contrast agents like Iohexol and Iodixanol.[3][4][5] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Scientific Principles and Mechanistic Overview

The iodination of 5-aminoisophthalamide hydrochloride with iodine monochloride proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The inherent polarity of the interhalogen I-Cl bond renders the iodine atom electrophilic (I⁺), making it susceptible to attack by the electron-rich aromatic ring of the substrate.[1]

The key mechanistic steps are:

  • Generation of the Electrophile: Iodine monochloride is a polarized molecule, with the iodine atom carrying a partial positive charge, making it an effective electrophile.

  • Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophilic iodine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] The amino group at the 5-position is a powerful activating group and directs the incoming electrophile to the ortho and para positions. In this case, the 2, 4, and 6 positions are all activated.

  • Deprotonation and Re-aromatization: A weak base, such as the chloride ion (Cl⁻) generated from ICl or water from the solvent, abstracts a proton from the carbon atom bearing the iodine. This step restores the aromaticity of the ring, yielding the tri-iodinated product.[1]

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting material and reagents is critical for successful and safe execution of this protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubilityKey Properties
5-Aminoisophthalamide hydrochlorideC₁₄H₂₂ClN₃O₆363.79[6][7]White to off-white powder[6]Freely soluble in water[6][8]Starting material for iodinated X-ray contrast agents.[3]
Iodine MonochlorideICl162.36Red-brown to black solid or liquidReacts with water[9]Corrosive, toxic, and moisture-sensitive.[10][11][12][13]

Experimental Protocol

This protocol is designed for the tri-iodination of 5-Aminoisophthalamide hydrochloride on a laboratory scale.

Materials and Equipment:
  • 5-Aminoisophthalamide hydrochloride (CAS: 203515-86-0)

  • Iodine Monochloride (ICl) solution (1.0 M in Dichloromethane or neat)

  • Deionized Water

  • Methanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅)

  • Sodium Dithionite (Na₂S₂O₄) (optional, for decolorizing)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • pH meter or pH paper

  • Thermometer

  • Ice bath

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Safety Precautions:
  • Iodine Monochloride is highly corrosive, toxic, and reacts violently with water.[9][10][11] Handle it in a well-ventilated fume hood and wear appropriate PPE.[10][11][12] Ensure an emergency shower and eyewash station are readily accessible.[10][11]

  • The reaction can be exothermic. Controlled addition of reagents and temperature monitoring are crucial.

  • Avoid contact of ICl with incompatible materials such as organic matter, metals, and strong bases.[10]

Step-by-Step Procedure:
  • Dissolution of Starting Material:

    • In a round-bottom flask, dissolve 5-Aminoisophthalamide hydrochloride in a mixture of deionized water and methanol (a common solvent system mentioned in patents is a mixture of these[4][5]). A typical concentration would be in the range of 15-40% w/v.[14]

    • Stir the mixture at room temperature until the solid is completely dissolved.

  • pH Adjustment:

    • Carefully adjust the pH of the solution to approximately 3 using a sodium hydroxide solution.[4][5] This is a critical step as a pH below 1 can protonate the amino group, deactivating it towards electrophilic substitution, while a pH above 4 can lead to the degradation of iodine monochloride.[14]

  • Iodination Reaction:

    • Heat the reaction mixture to 65-70°C.[4][14]

    • Slowly add approximately one-third of the total required iodine monochloride (3.0 to 3.1 molar equivalents for tri-iodination) to the stirred solution via a dropping funnel.

    • After the initial addition, the pH of the reaction mixture will decrease. Re-adjust the pH to 2-3 with sodium hydroxide solution.[4]

    • Continue the portion-wise addition of iodine monochloride, followed by pH adjustment, until all the ICl has been added. Industrial processes often add ICl in 3-4 portions.[4]

    • After the final addition, raise the temperature to approximately 80°C and stir for a period to ensure the completion of the tri-iodination.[4][14] Reaction progress can be monitored by techniques such as HPLC or TLC.

  • Quenching:

    • After the reaction is complete, cool the mixture.

    • Prepare a solution of a quenching agent, such as sodium bisulfite or sodium metabisulfite.

    • Slowly add the quenching solution to the reaction mixture to destroy any excess iodine monochloride.[4]

  • Decolorization and pH Adjustment for Workup:

    • Adjust the pH of the solution to 4-6 with sodium hydroxide.[4]

    • If the solution has a reddish or yellowish color due to impurities, a decolorizing agent like sodium dithionite can be added at this stage.[4][5]

  • Isolation and Purification:

    • The product, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, can be isolated by crystallization. This is often achieved by cooling the solution.[15]

    • The precipitated solid can be collected by filtration, washed with cold water or an appropriate solvent, and then dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Visualizing the Workflow

The following diagram illustrates the key stages of the iodination protocol.

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolution Dissolve 5-Aminoisophthalamide HCl in Water/Methanol pH_Adjust1 Adjust pH to ~3 with NaOH Dissolution->pH_Adjust1 Heat Heat to 65-70°C pH_Adjust1->Heat Add_ICl Add ICl (1/3 portion) Heat->Add_ICl pH_Adjust2 Re-adjust pH to 2-3 Add_ICl->pH_Adjust2 Repeat Repeat ICl Addition & pH Adjustment (2x) pH_Adjust2->Repeat Heat_Final Heat to 80°C Repeat->Heat_Final Quench Quench with NaHSO₃ Heat_Final->Quench Decolorize Adjust pH to 4-6 & Decolorize (optional) Quench->Decolorize Crystallize Crystallize by Cooling Decolorize->Crystallize Isolate Filter, Wash, and Dry Crystallize->Isolate

Caption: Experimental workflow for the iodination of 5-Aminoisophthalamide hydrochloride.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the iodination of 5-aminoisophthalamide hydrochloride using iodine monochloride. By understanding the underlying reaction mechanism and adhering to the procedural and safety guidelines, researchers can confidently and effectively synthesize the tri-iodinated product, a crucial intermediate in pharmaceutical development. The successful implementation of this protocol will facilitate the advancement of research and development in areas requiring iodinated aromatic compounds.

References

  • Chaikovskii, V. K., Filimonov, V. D., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform.
  • New Jersey Department of Health. (Date unknown). Hazard Summary: Iodine Monochloride.
  • Samrat Pharmachem Limited. (Date unknown). Safety Data Sheet: Iodine Monochloride.
  • BenchChem. (Date unknown). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride.
  • O'Dell, D., et al. (Date unknown). Iodine(III)‐Mediated Electrophilic Chlorination and Catalytic Nitration of N‐Tosyl Anilines. Wiley Online Library.
  • ChemicalBook. (2026). Iodine monochloride - Safety Data Sheet.
  • National Oceanic and Atmospheric Administration. (Date unknown). Iodine Monochloride. CAMEO Chemicals.
  • Loba Chemie. (Date unknown). Iodine Monochloride for Synthesis.
  • Trammell, G. L. (1987). Iodination of Aniline.
  • GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. (EP2281807A1).
  • TradeIndia. (Date unknown). 5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0.
  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • Manabe, K. (2022).
  • Kitamura, T., et al. (2025). Aromatic Iodination with Iodine Monochloride by Using a Catalytic Amount of Ferrocenium Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate.
  • Schering Aktiengesellschaft. (Date unknown). Preparation of 5-amino-isophthalamides. (EP1131280B1).
  • Schering Aktiengesellschaft. (2002). Preparation of 5-amino-isophthalamides. (US6441235B1).
  • ChemicalBook. (Date unknown). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.
  • Bracco Imaging S.p.A. (2012). Process For The Iodination Of Aromatic Compounds. (US20120041224A1).
  • Wikipedia. (Date unknown). Electrophilic halogenation.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • Organic Chemistry Portal. (2025).
  • GE Healthcare AS. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. (Patent 2281804).
  • GE Healthcare AS. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. (EP2281804A1).
  • Global Substance Registration System. (Date unknown). 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE.
  • Fisher Scientific. (Date unknown). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride, 5g, Each.
  • Contreras, M. A., et al. (Date unknown).
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666–6670.

Sources

Application

Application Notes and Protocols: Catalytic Hydrogenation of Nitroisophthalamide to Amine Hydrochloride

< Abstract The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals, providing a direct route to valuable aromatic amines.[1] This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals, providing a direct route to valuable aromatic amines.[1] This document provides a comprehensive guide to the catalytic hydrogenation of a dinitroaromatic substrate, specifically 3,5-dinitroisophthalamide, to its corresponding 3,5-diaminoisophthalamide, followed by its conversion to the dihydrochloride salt. We will delve into the mechanistic underpinnings of this reaction, offer a detailed and field-tested experimental protocol, and discuss critical safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this crucial synthetic step with efficiency and safety.

Introduction: The Significance of Aromatic Amines and Their Salts

Aromatic amines are pivotal intermediates in the production of a wide array of materials, including dyes, polymers, and, most notably, pharmaceuticals.[2] The conversion of nitroarenes to anilines is one of the most efficient methods for their synthesis.[2] The resulting amines are often converted into their hydrochloride salts to enhance stability, solubility, and ease of handling, which are critical attributes in drug development and formulation.

The catalytic hydrogenation of nitroarenes using molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a widely adopted and highly efficient method for this transformation.[3] This process is favored over older methods, like the Béchamp reduction using iron and acid, due to its cleaner reaction profile and avoidance of large quantities of metallic waste.[2][4]

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the process. The catalytic hydrogenation of a nitro group to an amine is a heterogeneous catalytic process that occurs on the surface of the metal catalyst.[5]

The prevailing mechanism involves several key steps:

  • Adsorption and Activation of Hydrogen: Molecular hydrogen adsorbs onto the surface of the palladium catalyst and dissociates into highly reactive atomic hydrogen.[5]

  • Adsorption of the Nitroarene: The nitroisophthalamide molecule adsorbs onto the catalyst surface, bringing the nitro groups into close proximity with the activated hydrogen atoms.

  • Stepwise Reduction: The reduction of the nitro group is a stepwise process, proceeding through nitroso and hydroxylamine intermediates.[5][6] These intermediates are typically highly reactive and are further reduced to the amine before they can be isolated in significant quantities.[5]

  • Desorption of the Product: Once the reduction is complete, the resulting diamine desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The choice of palladium on carbon as the catalyst is strategic. Palladium is highly effective for nitro group reductions, and the activated carbon support provides a high surface area for the palladium nanoparticles, maximizing the number of active sites available for the reaction.[7][8]

Experimental Protocol: From Nitroarene to Amine Hydrochloride

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of 3,5-dinitroisophthalamide.

Materials and Equipment
Reagent/EquipmentSpecifications
3,5-DinitroisophthalamideSubstrate
10% Palladium on Carbon (Pd/C)Catalyst, 50% wet with water
Methanol (MeOH)Anhydrous, reaction solvent
Concentrated Hydrochloric Acid (HCl)~37%
Hydrogen Gas (H₂)High purity
Nitrogen Gas (N₂)Inert gas for purging
Parr Hydrogenation ApparatusOr similar high-pressure reactor
Magnetic Stir Plate and Stir BarFor agitation
Buchner Funnel and Filter PaperFor catalyst filtration
Celite®Filter aid
Rotary EvaporatorFor solvent removal
Reaction Workflow Diagram

G cluster_prep Reactor Preparation & Charging cluster_reaction Hydrogenation Reaction cluster_workup Workup & Isolation prep1 Charge Reactor with 3,5-Dinitroisophthalamide and Methanol prep2 Add 10% Pd/C Catalyst (under N2 flow) prep1->prep2 react1 Seal Reactor and Purge with N2 (3x) prep2->react1 react2 Purge with H2 (3x) react1->react2 react3 Pressurize with H2 (target pressure) react2->react3 react4 Heat and Stir (monitor H2 uptake) react3->react4 workup1 Cool and Vent Reactor Purge with N2 react4->workup1 workup2 Filter through Celite® to remove Pd/C workup1->workup2 workup3 Add Concentrated HCl to the Filtrate workup2->workup3 workup4 Concentrate in vacuo to Precipitate Salt workup3->workup4 workup5 Isolate and Dry the Amine Dihydrochloride workup4->workup5

Caption: Experimental workflow for the synthesis of 3,5-diaminoisophthalamide dihydrochloride.

Step-by-Step Procedure

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst.[9] This procedure must be conducted in a well-ventilated fume hood, behind a blast shield, and by personnel trained in high-pressure reactions.[10][11]

  • Reactor Charging:

    • To a clean and dry Parr hydrogenation vessel, add 3,5-dinitroisophthalamide.

    • Add anhydrous methanol to dissolve or suspend the starting material.

    • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. The catalyst is typically handled as a wet paste to minimize the risk of ignition.[12]

  • System Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Begin stirring the mixture.

    • Pressurize the reactor with nitrogen to approximately 50 psi, then carefully vent the pressure. Repeat this purging cycle three times to remove all oxygen from the system.[13]

    • Following the nitrogen purge, pressurize the reactor with hydrogen to approximately 50 psi and vent. Repeat this hydrogen purge three times.[14]

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 50-100 psi).

    • If required, begin heating the reaction mixture to the target temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete when hydrogen uptake ceases.

  • Reaction Work-up and Salt Formation:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.[13]

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric and should not be allowed to dry on the filter paper.[10][12] Quench the filter cake with water immediately after filtration and dispose of it in a designated waste container.[12]

    • Transfer the filtrate to a clean flask.

    • While stirring, slowly add the calculated amount of concentrated hydrochloric acid to the methanolic solution of the diamine.

    • Remove the solvent using a rotary evaporator. The amine dihydrochloride salt will precipitate from the solution.

    • Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove any impurities, and dry under vacuum.

Safety Considerations: A Self-Validating System

The inherent risks of catalytic hydrogenation necessitate a robust safety protocol. A self-validating system ensures that each step is performed with safety as the primary consideration.

  • Pyrophoric Catalyst Handling: Always handle the Pd/C catalyst wet and under an inert atmosphere when possible.[9] Never allow the used catalyst to dry in the air, as it can ignite flammable solvents.[10][12]

  • Hydrogen Gas: Hydrogen has a wide flammability range (4-76% in air) and a very low ignition energy.[10] Ensure all equipment is properly grounded to prevent static discharge. The entire apparatus must be leak-tested with an inert gas before introducing hydrogen.[13]

  • Pressure and Temperature: Never exceed the pressure and temperature ratings of the reaction vessel.[13] Use a blast shield for all pressure reactions.[11]

  • Proper Venting and Purging: The systematic purging of the reactor with an inert gas before and after the reaction is critical to prevent the formation of explosive hydrogen-air mixtures.[9][13]

Characterization

The final product, 3,5-diaminoisophthalamide dihydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Melting Point: As an indicator of purity.

Conclusion

The catalytic hydrogenation of 3,5-dinitroisophthalamide provides an efficient and clean route to the corresponding diamine, which can be readily converted to its dihydrochloride salt. By understanding the underlying mechanism, adhering to a detailed and safety-conscious protocol, and employing proper analytical techniques for characterization, researchers can successfully implement this valuable transformation. The principles and procedures outlined in this guide are broadly applicable to the reduction of other nitroaromatic compounds, making them a valuable addition to the synthetic chemist's toolkit.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety.
  • Rational Design of Catalyst Supports for CO2 Hydrogenation to Light Olefins: Structural, Electronic, and Stabilization Strategies | Energy & Fuels - ACS Publications.
  • Hydrogenation SOP.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Nitro Reduction (H2 + Pd/C) - Common Organic Chemistry.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) - OrgoSolver.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Nitro Reduction - Common Conditions.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC.
  • Hydrogenation Reactions - safety.pitt.edu.
  • General scheme for the catalytic hydrogenation of nitroarene - ResearchGate. Available from: [Link]

  • Hydrogenation - Wikipedia. Available from: [Link]

  • Catalytic mechanism for the hydrogenation of nitrobenzene Primary... - ResearchGate. Available from: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. Available from: [Link]

  • Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds - JoVE. Available from: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. Available from: [Link]

  • Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters - PMC. Available from: [Link]

  • Role of Catalyst Support's Physicochemical Properties on Catalytic Transfer Hydrogenation over Palladium Catalysts | Request PDF - ResearchGate. Available from: [Link]

  • The role of supports in catalytic hydrogenation. Part II. Activation effects of various metallic oxide carriers on palladium, with relation to the magnetic susceptibility and adsorption capacity of the catalyst, and studies on the sintering of palladium catalysts - Journal of the Chemical Society (Resumed) (RSC Publishing). Available from: [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal. Available from: [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - ResearchGate. Available from: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. Available from: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PubMed Central. Available from: [Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group - YouTube. Available from: [Link]

  • Synthesis and Reactions of Amines and Amides - OrgoSolver. Available from: [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. Available from: [Link]

  • Preparation of Amines from Nitro compounds |Ethanamine | Aniline - YouTube. Available from: [Link]

  • Preparation of amines: Reduction of nitro compounds - Unacademy. Available from: [Link]

  • 22.3 Synthesis of Amines | Organic Chemistry - YouTube. Available from: [Link]

  • Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed. Available from: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[ f][10][12][13]triazepines and Their Biological Activity: Recent Advances and New Approaches - PubMed. Available from: [Link]

  • CN103214377A - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents.
  • Synthesis of 1,3,5-Triazepines and Benzo[f][10][12][13]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC. Available from: [Link]

  • CN105294580A - Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof - Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Aminoisophthalamide Hydrochloride

Welcome to the technical support center for 5-Aminoisophthalamide hydrochloride (ABA-HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Aminoisophthalamide hydrochloride (ABA-HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your compound, which is pivotal for downstream applications such as the synthesis of non-ionic X-ray contrast agents.[1][2][3]

Troubleshooting Guide: Removing ABA Dimer Impurities

The presence of the ABA dimer is a common issue that can complicate subsequent synthetic steps and impact the final product's purity.[4] This section provides a structured approach to diagnosing and resolving dimer-related impurities.

Q1: My post-synthesis analysis (HPLC/UPLC) shows a significant peak corresponding to the ABA dimer. What is the likely cause and immediate course of action?

Expert Analysis: The formation of the ABA dimer is often a result of side reactions during the synthesis or work-up of 5-Aminoisophthalamide hydrochloride. The primary cause is often related to the reaction conditions, such as pH and temperature, which can promote intermolecular reactions.

Immediate Actions:

  • Confirm Impurity Identity: Before proceeding with any purification, it is crucial to confirm that the secondary peak is indeed the ABA dimer. This can be achieved through mass spectrometry (MS) or by comparing the retention time with a known standard if available.

  • Assess Dimer Concentration: Quantify the percentage of the dimer impurity using HPLC.[4][5] This will help in selecting the most appropriate purification strategy. A higher concentration of the dimer may necessitate a more rigorous purification method.

Q2: I've confirmed the presence of the ABA dimer. What is the most effective laboratory-scale purification method to remove it?

Expert Analysis: For laboratory-scale purification, two primary methods are recommended: alkaline hydrolysis and recrystallization. The choice between them depends on the level of impurity and the desired final purity.

Method 1: Alkaline Hydrolysis

This method is highly effective for removing both ABA dimer and ABA monomethylester impurities.[4][5] The principle lies in the differential stability of the amide bonds in the desired product versus the impurities under basic conditions.

Underlying Principle: By raising the pH of an aqueous solution of ABA-HCl to approximately 12-13, the ester group of the monomethylester impurity is hydrolyzed to a carboxylate, and the dimer is also cleaved.[4][5] The resulting ABA monoacid is more soluble in the aqueous phase and can be separated during the subsequent crystallization of the purified ABA.

Step-by-Step Protocol: Alkaline Hydrolysis

  • Dissolution: Prepare an aqueous solution of the impure ABA-HCl.

  • pH Adjustment: At room temperature (20-25°C), slowly add a 50% (w/w) aqueous solution of sodium hydroxide to raise the pH to 12.5-13.0.[4] Monitor the pH closely using a calibrated pH meter.

  • Reaction Time: Stir the solution for a short period (typically less than 20 minutes).[4][5] The reaction is often rapid.

  • In-Process Control (IPC): Take an aliquot for HPLC analysis to confirm the disappearance of the ABA dimer and monomethylester peaks.[4][5] You will likely observe an increase in the ABA monoacid peak.[4][5]

  • Neutralization: Carefully adjust the pH back to 2.5-3.0 with hydrochloric acid.[4]

  • Crystallization & Isolation: Proceed with the standard crystallization protocol for ABA-HCl. The purified product will precipitate, leaving the more soluble ABA monoacid in the mother liquor.

  • Filtration and Drying: Collect the crystals by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.[6]

Expected Outcome: This process can reduce the ABA dimer content from around 0.1% to less than 0.01%.[4][5]

Method 2: Recrystallization

Recrystallization is a classic purification technique that relies on the difference in solubility between the desired compound and the impurity in a given solvent system at different temperatures.[7][8]

Underlying Principle: The ideal recrystallization solvent will dissolve the ABA-HCl at an elevated temperature but have low solubility for it at room temperature or below.[9] The ABA dimer, having a different molecular structure, should ideally have different solubility characteristics, allowing for its separation.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: A common solvent system for ABA-HCl is a mixture of methanol and water or ethanol.[1][6] The optimal ratio should be determined experimentally to maximize the recovery of the pure product while leaving the dimer in the solution.

  • Dissolution: In an appropriate flask, add the impure ABA-HCl and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved.[7][9]

  • Cooling and Crystallization: Slowly cool the solution to room temperature without disturbance to allow for the formation of well-defined crystals.[7] Further cooling in an ice bath can increase the yield.

  • Filtration: Collect the crystals using vacuum filtration.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized product and the mother liquor by HPLC to assess the effectiveness of the purification.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, try using a more dilute solution or a different solvent system.

  • Poor Recovery: If the recovery is low, it may indicate that the compound is too soluble in the chosen solvent even at low temperatures. Consider a different solvent or a solvent pair.[7]

Q3: Can column chromatography be used to remove the ABA dimer?

Expert Analysis: While possible, column chromatography is generally less practical for large-scale purification of a highly polar compound like 5-Aminoisophthalamide hydrochloride compared to crystallization-based methods. However, for small-scale, high-purity applications, it can be a viable option.

Considerations for Column Chromatography:

  • Stationary Phase: A polar stationary phase like silica gel would be appropriate.

  • Mobile Phase: A polar mobile phase, likely a mixture of solvents such as dichloromethane and methanol, would be required to elute the highly polar ABA-HCl and its dimer.[10] The optimal solvent system would need to be developed using thin-layer chromatography (TLC) first.

  • Detection: Since ABA-HCl may not be strongly UV-active, visualization on TLC plates might require staining with reagents like ninhydrin.[10] For column fractions, analysis would likely rely on HPLC.

Given the efficiency and scalability of alkaline hydrolysis and recrystallization, these are the preferred methods for removing ABA dimer impurities in most research and development settings.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the ABA dimer?

Answer: The ABA dimer is an impurity formed through an intermolecular reaction, likely involving the amino group of one ABA molecule reacting with another. The exact structure can vary, but it represents a larger, less polar molecule than the ABA monomer.

Q2: At what stage of the synthesis is the ABA dimer most likely to form?

Answer: Dimer formation can occur during the synthesis of ABA, particularly if reaction conditions are not carefully controlled. It can also form during work-up and storage if the material is exposed to adverse conditions.

Q3: How can I monitor the level of ABA dimer impurity?

Answer: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for monitoring the levels of ABA dimer and other related impurities.[4][5] A well-developed HPLC method can separate the ABA monomer from the dimer and other byproducts, allowing for accurate quantification.

Q4: Are there any preventative measures to minimize ABA dimer formation?

Answer: Yes. Careful control of reaction parameters during the synthesis of ABA is crucial. This includes:

  • pH control: Maintaining the optimal pH range during the reaction and work-up.

  • Temperature control: Avoiding excessive temperatures that could promote side reactions.

  • Reaction time: Ensuring the reaction is not allowed to proceed for longer than necessary.

Q5: What are the consequences of having ABA dimer impurity in my final product?

Answer: The presence of the ABA dimer can have several negative consequences:

  • Reduced Yield: The formation of the dimer consumes the starting material, reducing the overall yield of the desired product.

  • Downstream Reactions: The dimer can undergo subsequent reactions, leading to the formation of further impurities in the final active pharmaceutical ingredient (API).

  • Purification Challenges: The dimer can be difficult to remove in later stages of the synthesis, complicating the purification of the final product.[4]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for addressing ABA dimer impurities.

PurificationWorkflow Workflow for ABA Dimer Removal cluster_analysis Analysis & Diagnosis cluster_purification Purification Strategy cluster_outcome Final Product start Impure ABA-HCl Sample hplc HPLC/UPLC Analysis start->hplc confirm Confirm Dimer Identity (MS) hplc->confirm quantify Quantify Dimer (%) confirm->quantify decision Select Purification Method quantify->decision alkaline Alkaline Hydrolysis (High Impurity Levels) decision->alkaline > 0.5% recryst Recrystallization (Low to Moderate Impurity Levels) decision->recryst < 0.5% column Column Chromatography (Small Scale, High Purity) decision->column Special Case final_hplc Final Purity Check (HPLC) alkaline->final_hplc recryst->final_hplc column->final_hplc pure_product Purified ABA-HCl final_hplc->pure_product

Caption: Decision workflow for removing ABA dimer impurities.

Quantitative Data Summary

ParameterAlkaline Hydrolysis[4][5]Recrystallization
Typical Starting Impurity ~0.1 - 0.4%< 0.5%
Typical Final Impurity < 0.01%< 0.1% (variable)
Key Reagents NaOH, HClMethanol/Water or Ethanol
Operating Temperature Room TemperatureElevated, then cooled
Primary Advantage Highly effective for multiple impuritiesSimpler setup, avoids pH swings
Primary Disadvantage Requires careful pH controlPotentially lower recovery

References

  • GE Healthcare AS. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents (EP Patent No. 2281804A1). European Patent Office.
  • Sterling Drug Inc. (1993). Preparation of 5-amino-isophthalamides (EP Patent No. 1131280B1). European Patent Office.
  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved February 12, 2026, from [Link]

  • GE Healthcare AS. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. (Patent No. 2281804). European Patent Office. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 12, 2026, from [Link]

  • GE Healthcare AS. (2011). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents (EP Patent No. 2289870A1). European Patent Office. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 12, 2026, from [Link]

  • GE Healthcare AS. (2009). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents (U.S. Patent Application No. 12/506,629). United States Patent and Trademark Office.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Netting, A. G., & Milborrow, B. V. (2001). Methods for the quantitation of abscisic acid and its precursors from plant tissues. Analytical Biochemistry, 298(1), 115–125. Retrieved from [Link]

  • Huang, Z., Kabir, M. H., Xiao, Y., Liu, Q., Tong, J., & Xiao, L. (2014). Principles and Practice of ABA Analysis. In D.-P. Zhang (Ed.), Abscisic Acid: Metabolism, Transport and Signaling. Springer. Retrieved from [Link]

  • Sun, C., Liu, R., Wang, Y., & Bi, K. (2012). Preparative isolation and purification of chemical constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC. Journal of Chromatographic Science, 50(7), 613–618. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: ABA-HCl Iodination Optimization

This guide functions as a specialized Technical Support Center for researchers optimizing the iodination of 4-Aminobenzoic acid hydrochloride (ABA-HCl). It prioritizes mechanistic understanding and actionable troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the iodination of 4-Aminobenzoic acid hydrochloride (ABA-HCl). It prioritizes mechanistic understanding and actionable troubleshooting over generic instructions.

Topic: Precision pH Control in the Synthesis of 3-Iodo-4-aminobenzoic Acid Ticket ID: REF-ABA-I-405 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Mechanic: The "Amine Window"

User Question: "I am following a standard iodination protocol using ABA-HCl, but my yields are inconsistent, and the reaction often stalls. Why is pH so critical here?"

Technical Insight: The iodination of 4-aminobenzoic acid is an Electrophilic Aromatic Substitution (EAS). The reaction rate is governed by a "tug-of-war" between two pH-dependent factors: Substrate Activation and Reagent Stability .

  • Substrate Activation (The Trap): You are starting with ABA-HCl . In water, this salt creates a highly acidic environment (pH < 2.0). At this pH, the amine nitrogen is fully protonated (

    
    ). The ammonium group is a meta-director  and a strong deactivator . The ring is electron-poor, making it invisible to the electrophile.
    
  • The "Sweet Spot" (pH 4.0 – 4.8): To activate the ring, you must raise the pH enough to deprotonate the amine (forming free

    
    , a strong activator) but keep it low enough to prevent the hydrolysis of your iodine source (usually Iodine Monochloride, ICl).
    

The Data: Species Distribution vs. Reactivity Based on pKa values of ~2.4 (COOH) and ~4.8 (NH3+)

pH LevelPredominant SpeciesRing Electronic StateReaction Feasibility
< 2.5 Cation (

)
Deactivated 🔴 Critical Failure (Rate

0)
3.0 - 3.8 Zwitterion (

)
Transitioning🟡 Slow / Incomplete
4.0 - 4.8 Anion (

)
Activated 🟢 Optimal (High Yield)
> 7.0 Anion (

)
Activated🔴 Failure (Reagent Hydrolysis/Oxidation)

Validated Experimental Protocol

Objective: Synthesis of 3-iodo-4-aminobenzoic acid using ICl with strict pH control.

Reagents
  • 4-Aminobenzoic acid hydrochloride (ABA-HCl)

  • Iodine Monochloride (ICl) solution (usually in HCl or acetic acid)

  • Buffer: Sodium Acetate (

    
     aqueous solution)
    
  • Quench: Sodium Thiosulfate (saturated)

Workflow Diagram (DOT Visualization)

ABA_Iodination Start Start: Dissolve ABA-HCl (pH < 2.0) Buffer Step 1: Add Na-Acetate Target pH 4.0 - 4.5 Start->Buffer Neutralize HCl salt Check Checkpoint: Is solution clear? Buffer->Check Check->Buffer No (Precipitation? Add solvent) React Step 2: Add ICl dropwise (Maintain < 20°C) Check->React Yes Monitor Step 3: Monitor pH (Keep < 5.0) React->Monitor Electrophilic Attack Monitor->React pH Drift? Adjust Quench Step 4: Quench with Na2S2O3 Monitor->Quench Endpoint (HPLC/TLC) Precip Step 5: Adjust pH to 3.0 (Precipitate Product) Quench->Precip Isolate

Caption: Logic flow for ABA iodination, emphasizing the critical buffering step prior to reagent addition.

Step-by-Step Methodology
  • Solubilization: Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     of ABA-HCl in 
    
    
    
    of water. Note: The solution will be acidic.[1]
  • The Critical Adjustment: Slowly add

    
     Sodium Acetate while monitoring with a calibrated pH meter.
    
    • Target:pH 4.0 – 4.5 .

    • Why: This buffers the HCl released during the substitution reaction and ensures the amine is deprotonated.

  • Iodination: Cool the solution to

    
    . Add 
    
    
    
    of ICl solution dropwise over 20 minutes.
    • Observation: The solution may turn dark orange/red initially but should lighten as iodine is consumed.

  • Monitoring: Stir for 1 hour. Check pH periodically; if it drops below 3.5, add more acetate.

  • Quenching & Isolation: Add saturated Sodium Thiosulfate until the iodine color disappears (pale yellow/white). Adjust pH to ~3.0 (the isoelectric point region) to maximize precipitation of the product. Filter and wash with cold water.

Troubleshooting & FAQs

Diagnosing Experimental Failures

Q1: The reaction mixture turned black/tar-like immediately.

Diagnosis: Oxidative Degradation. Cause: The pH was likely too high (> 7.0) or the temperature was uncontrolled. In basic conditions, anilines are highly susceptible to oxidation by iodine, forming azo-linkages or polymeric tars (aniline black). Fix: Ensure the pH never exceeds 5.0. Keep the reaction temperature below


.
Q2: I see no conversion on TLC/HPLC after 2 hours.

Diagnosis: Protonation Lock. Cause: You likely dissolved the ABA-HCl and added ICl without buffering. The pH is probably < 1.5. The amine is protonated (


), deactivating the ring.
Fix:  You must add Sodium Acetate before the ICl. If the reaction is already stuck, carefully raise the pH to 4.0 using NaOH (slowly) or Acetate, and the reaction should proceed.
Q3: I am getting di-iodo products (3,5-diiodo-4-aminobenzoic acid).

Diagnosis: Over-iodination. Cause: The mono-iodo product is still activated (though slightly less than the starting material). If local concentration of ICl is high, di-iodination occurs. Fix:

  • Improve stirring speed (mass transfer limitation).

  • Add ICl more slowly.

  • Ensure strict stoichiometry (

    
     of ICl).
    

Mechanistic Visualization

Understanding the Reaction Pathway

Mechanism cluster_conditions Critical Control Factors Substrate ABA (Zwitterion) (pH 4.5) Complex Sigma Complex (Intermediate) Substrate->Complex + I+ (from ICl) Product 3-Iodo-ABA Complex->Product - H+ ICl I-Cl (Electrophile) Factor1 pH < 2.5: Amine Protonated (Reaction Stops) Factor2 pH > 7.0: Oxidation Risk

Caption: Electrophilic substitution pathway. Note that the amine must be free (unprotonated) to stabilize the Sigma Complex.

References

  • Kinetic Study of Iodination: Zope, V. S., et al. (2015). "Rapid Iodination of the Isomers of Aminobenzoic Acid in Aqueous Medium by Iodine Monochloride." International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Confirms second-order kinetics and pH dependence.[2]

  • pKa Characterization: ChemicalBook & PubChem Data. "4-Aminobenzoic acid Acidity and Properties." Identifies pKa1 (2.38) and pKa2 (4.[3]85) as critical control points.

  • General Mechanism of Aniline Substitution: Chemistry Steps. "Electrophilic Aromatic Substitution of Aniline." Explains the deactivation of the anilinium ion in acidic media.

  • Iodination Reagents: BenchChem Technical Support. "Electrophilic Iodination of Aniline." Discusses the use of ICl vs. Iodine/Oxidant and oxidation risks.

Sources

Troubleshooting

Technical Support Center: Decolorization of Iodinated ABA-HCl Products Using Sodium Dithionite

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing sodium dithionite for the decolorization of iodinated ABA-HCl products. Iodination reactions are pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing sodium dithionite for the decolorization of iodinated ABA-HCl products. Iodination reactions are pivotal in pharmaceutical synthesis for introducing iodine atoms into organic molecules, but they often result in colored impurities, primarily residual molecular iodine (I₂). This document provides a comprehensive overview, from foundational chemical principles to detailed troubleshooting, to ensure efficient and safe decolorization without compromising product integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the brown/yellow color after iodination, and how does sodium dithionite remove it?

Answer: The characteristic brown or yellow color in your crude iodinated ABA-HCl product is almost always due to the presence of unreacted molecular iodine (I₂). Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a potent reducing agent that efficiently decolorizes the mixture by converting the colored iodine (I₂) into colorless iodide ions (I⁻)[1][2].

The core reaction is a redox process: S₂O₄²⁻ + 2I₂ + 4H₂O → 2SO₄²⁻ + 4I⁻ + 8H⁺

In this reaction, the dithionite ion (S₂O₄²⁻) is oxidized, and the molecular iodine is reduced. With a reduction potential of -0.66 V (at pH 7), sodium dithionite is highly effective for this purpose[3].

Q2: Why choose sodium dithionite over other reducing agents like sodium thiosulfate (Na₂S₂O₃)?

Answer: While both are effective, sodium dithionite is a significantly stronger reducing agent than sodium thiosulfate. This often translates to a faster and more complete decolorization, especially with stubborn or high concentrations of residual iodine. However, this strength is also its main drawback; it is less selective and can potentially react with sensitive functional groups on your target molecule, ABA-HCl, if not used carefully[4][5].

FeatureSodium Dithionite (Na₂S₂O₄)Sodium Thiosulfate (Na₂S₂O₃)
Reducing Strength StrongerMilder
Reaction Speed Very FastModerate
Selectivity Lower (risk of side reactions)Higher (generally safer for sensitive substrates)
Stability Unstable in aqueous solution; prepare fresh[3].Relatively stable in solution
Typical Use Case Rapid quenching of high iodine concentrations.General-purpose iodine quenching[6].
Q3: My protocol requires an aqueous solution of sodium dithionite. How should I prepare and handle it?

Answer: Aqueous solutions of sodium dithionite are notoriously unstable and readily decompose, especially in acidic conditions or when exposed to air (oxygen)[3][7]. Therefore, it is critical to prepare the solution immediately before use.

Best Practices for Preparation:

  • Use deoxygenated water (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) to minimize oxidative degradation.

  • Consider preparing the solution under an inert atmosphere (N₂ or Ar) if your ABA-HCl product is particularly sensitive.

  • Solutions are more stable under alkaline conditions (pH 9-12)[8][9]. If your reaction workup allows, using a mildly basic solution can prolong its effectiveness.

Section 2: Experimental Protocol and Workflow

This section outlines a general-purpose protocol for the decolorization of a crude iodinated ABA-HCl reaction mixture.

Workflow Overview

The following diagram illustrates the typical sequence from the colored crude product to the purified, colorless final product.

G cluster_0 Decolorization Process cluster_1 Downstream Processing Crude_Iodinated_Product Crude Iodinated ABA-HCl (Brown/Yellow Solution) Add_Dithionite Add Freshly Prepared Na₂S₂O₄ Solution Dropwise Crude_Iodinated_Product->Add_Dithionite Quench Colorless_Mixture Colorless Reaction Mixture Add_Dithionite->Colorless_Mixture Monitor Color Aqueous_Workup Aqueous Workup (e.g., Extraction) Colorless_Mixture->Aqueous_Workup Purification Purification (e.g., Chromatography, Recrystallization) Aqueous_Workup->Purification Final_Product Pure, Colorless Iodinated ABA-HCl Purification->Final_Product

Caption: Workflow for decolorizing iodinated ABA-HCl.

Step-by-Step Decolorization Protocol

Materials:

  • Crude iodinated ABA-HCl reaction mixture.

  • Sodium dithionite (Na₂S₂O₄), solid (purity >85%).

  • Deionized, deoxygenated water.

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Saturated sodium bicarbonate solution (if needed for pH adjustment).

  • Brine (saturated NaCl solution).

Procedure:

  • Preparation: Cool the crude reaction mixture to 0-5 °C in an ice bath. This helps to control any potential exotherm and minimizes the risk of product degradation.

  • Prepare Reductant: In a separate flask, prepare a fresh 5-10% (w/v) aqueous solution of sodium dithionite. For example, dissolve 1 g of Na₂S₂O₄ in 10-20 mL of deoxygenated water. Note: The solution may have a faint sulfurous odor.

  • Addition: While vigorously stirring the crude reaction mixture, add the sodium dithionite solution dropwise.

  • Monitoring: Observe the color of the reaction mixture. The brown/yellow iodine color should dissipate, resulting in a colorless or pale-yellow solution. Continue adding the dithionite solution until the color is fully discharged.

  • Avoid Excess: Once the solution is colorless, stop adding the dithionite solution immediately to prevent potential side reactions with your product[10].

  • Quenching (Optional but Recommended): Allow the mixture to stir for an additional 5-10 minutes at 0-5 °C. If there is concern about excess dithionite, a very slow, dropwise addition of 3% hydrogen peroxide can be used to quench it, though this adds complexity and potential for over-oxidation[10].

  • Workup: Proceed with your standard aqueous workup. Transfer the mixture to a separatory funnel, dilute with your chosen organic solvent, and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic byproducts), and finally, brine.

  • Analysis: After drying and concentrating the organic layer, analyze the product for purity (e.g., via HPLC, NMR) to confirm that the ABA-HCl structure remains intact.

Section 3: Troubleshooting Guide

Problem 1: The solution remains colored after adding sodium dithionite.

G start Persistent Color Issue q1 Was the Na₂S₂O₄ solution freshly prepared? start->q1 sol1 Prepare a fresh solution. Dithionite degrades quickly in water. q1->sol1 No q2 Is the reaction mixture strongly acidic? q1->q2 Yes end Issue Resolved sol1->end sol2 Adjust pH to neutral/slightly basic with NaHCO₃ before adding dithionite. q2->sol2 Yes q3 Was enough Na₂S₂O₄ added? q2->q3 No sol2->end sol3 Add more dithionite solution in small portions until color disappears. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting incomplete decolorization.

  • Cause A: Degraded Reagent: Sodium dithionite solutions have a very short shelf-life[3]. If the solution was prepared hours in advance or was not made from fresh, solid reagent, it may have lost its reducing power.

    • Solution: Always prepare the aqueous sodium dithionite solution immediately before use[11].

  • Cause B: Insufficient Amount: The amount of residual iodine may be higher than anticipated, requiring more dithionite than initially added.

    • Solution: Continue the dropwise addition of fresh dithionite solution while monitoring the color. Add it in small increments until the color is fully discharged.

  • Cause C: pH is too Acidic: Sodium dithionite decomposes rapidly under acidic conditions[7]. If your crude reaction mixture is strongly acidic, the dithionite may be decomposing before it can effectively reduce the iodine.

    • Solution: Cautiously neutralize your reaction mixture with a base like sodium bicarbonate before adding the dithionite. Be careful of gas (CO₂) evolution[6].

Problem 2: My product yield is low, or I see new impurity peaks in my analysis post-decolorization.
  • Cause: Product Degradation: Sodium dithionite is a powerful, non-selective reducing agent. Excess dithionite or elevated temperatures can lead to unwanted side reactions with functional groups on the ABA-HCl molecule[3][4]. For example, it is known to reduce aldehydes and ketones to alcohols at elevated temperatures[3].

    • Solution 1: Minimize Excess: Add the dithionite solution only until the iodine color disappears and no further. Titrating the color is the best approach.

    • Solution 2: Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition process to decrease the rate of potential side reactions.

    • Solution 3: Consider a Milder Reagent: If product degradation is persistent, switch to a milder reducing agent like sodium thiosulfate (Na₂S₂O₃), which is less likely to affect other functional groups[6][11].

Problem 3: A fine white/yellow precipitate formed after adding sodium dithionite.
  • Cause: Sulfur Byproducts: The decomposition of sodium dithionite in aqueous solution can lead to the formation of various sulfur-containing byproducts, such as sodium sulfite (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃)[3]. In some cases, elemental sulfur may precipitate, especially under acidic conditions.

    • Solution: These inorganic salts are typically insoluble in organic solvents. They should be easily removed during the aqueous workup. If a persistent solid remains at the interface of your extraction, it can often be removed by filtering the combined organic layers through a pad of celite or magnesium sulfate.

Section 4: Safety and Handling

Sodium dithionite is a hazardous chemical that requires careful handling.

  • Spontaneous Combustion: It is self-heating on contact with air and moisture. This can generate enough heat to ignite nearby combustible materials[12][13].

  • Storage: Store solid sodium dithionite in a cool, dry, well-ventilated area in tightly sealed containers, away from acids and strong oxidizers[13][14].

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile rubber is suitable), and a lab coat[14][15].

    • Handle in a well-ventilated area or a fume hood to avoid inhaling any dust or sulfur dioxide gas that may be released upon decomposition[16].

    • Avoid contact with water unless intentionally making a solution for immediate use[12][16].

  • Disposal: Excess sodium dithionite should be quenched before disposal. A common method is slow addition to a large excess of an oxidizing solution like diluted hydrogen peroxide or sodium hypochlorite (bleach) in a controlled manner (in an ice bath) to manage the exothermic reaction[10]. Dispose of the resulting solution in accordance with local regulations.

References

  • Wikipedia. Sodium dithionite. [Link]

  • Penta Chemicals. (2024). Sodium dithionite Safety Data Sheet. [Link]

  • Sciencemadness Wiki. Sodium dithionite. (2019). [Link]

  • Diva-portal.org. A study on the thermal stability of sodium dithionite using ATR-FTIR spectroscopy. [Link]

  • SpringerLink. Thermal and alkali stability of sodium dithionite studied using ATR-FTIR spectroscopy. (2017). [Link]

  • West Liberty University. SODIUM DITHIONITE Safety Sheet. [Link]

  • PubChem. Sodium Dithionite. [Link]

  • International Labour Organization. ICSC 1717 - SODIUM DITHIONITE. [Link]

  • Carl ROTH. Safety Data Sheet - Sodium dithionite. [Link]

  • Fiveable. Sodium Dithionite Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. Iodometric Method for the Determination of Dithionite, Bisulfite, and Thiosulfate. [Link]

  • Filo. Interpret the following experimental results. (a) Sodium dithionite. (2024). [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Reddit. How do I get rid of excess iodine in a reaction?. (2014). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

Sources

Optimization

Improving yield of 5-Aminoisophthalamide hydrochloride in batch reactors

Technical Support Guide: Optimizing Yield of 5-Aminoisophthalamide Hydrochloride Welcome to the Process Chemistry Support Center Subject: 5-Aminoisophthalamide Hydrochloride (Batch Reactor Optimization) Ticket ID: CHEM-O...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Yield of 5-Aminoisophthalamide Hydrochloride

Welcome to the Process Chemistry Support Center

Subject: 5-Aminoisophthalamide Hydrochloride (Batch Reactor Optimization) Ticket ID: CHEM-OPT-5AI-HCl Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Yield Paradox

You are likely encountering a common frustration with 5-Aminoisophthalamide Hydrochloride : it is deceptively simple. The reduction of a nitro group to an amine is textbook chemistry, yet in batch reactors, this specific scaffold presents unique challenges regarding solubility-driven yield loss and catalyst poisoning .

Whether you are synthesizing the primary amide or its industrially critical derivatives (such as the bis(2,3-dihydroxypropyl) analog used in Iopamidol production), the core failure modes are identical. This guide deconstructs the process into three critical modules, focusing on the "hidden" variables that kill yield.

Module 1: The Hydrogenation Bottleneck

The Issue: Reaction stalls at 80-90% conversion, or the reaction time varies wildly between batches.

Root Cause Analysis

The reduction of 5-nitroisophthalamide proceeds via a nitroso (


) and hydroxylamine (

) intermediate.
  • Mass Transfer vs. Kinetic Limit: This substrate often has poor solubility in methanol/water mixtures. If the agitation speed is insufficient, the reaction becomes hydrogen-starved at the catalyst surface, leading to the accumulation of the hydroxylamine intermediate .

  • Catalyst Poisoning: The hydroxylamine intermediate can condense with the product amine to form colored azo/azoxy impurities, which reversibly poison Pd/C sites.

Troubleshooting Protocol: The "High-Shear" Hydrogenation

Q: My reaction stalls. Should I add more catalyst? A: No. Adding more catalyst often exacerbates side reactions if mass transfer is the culprit. Instead, increase H₂ availability.

Optimized Workflow:

  • Solvent Selection: Use 2-Methoxyethanol or Methanol/Water (4:1) . The primary amide is sparingly soluble; ensuring partial solubility is critical for interaction with the heterogeneous catalyst.

  • Catalyst Prep: Do not dump dry Pd/C into the reactor. Slurry it in water first to prevent ignition and ensure pore wetting.

  • The "Gas-Liquid" Interface: In batch reactors, H₂ uptake is limited by the gas-liquid surface area.

    • Action: Use a hollow-shaft gassing stirrer (e.g., BDD type) or maximize impeller speed to create a vortex that pulls headspace gas down.

  • Temperature Ramp: Start at 40°C . Once 50% H₂ uptake is observed, ramp to 60°C . This prevents early-stage thermal runaway while ensuring late-stage conversion of the sluggish hydroxylamine intermediate.

Pro-Tip: If the reaction mixture turns pink/red , you have accumulated the hydroxylamine/azo impurity. Increase temperature by 5°C and pressure by 2 bar immediately to force reduction.

Module 2: Isolation & Salt Formation (The Yield Killer)

The Issue: Hydrogenation conversion is 99%, but isolated yield of the HCl salt drops to 70-80%.

Root Cause Analysis

5-Aminoisophthalamide HCl is an amphoteric salt.

  • Solubility Trap: It is highly soluble in water. If your hydrogenation solvent contains too much water, the product remains in the mother liquor during filtration.

  • The "Salting Out" Balance: You need high [Cl⁻] to depress solubility (Common Ion Effect), but too much acid/heat risks hydrolyzing the amide groups to the carboxylic acid (5-aminoisophthalic acid), a dead-end impurity.

Troubleshooting Protocol: The "Cold-Acid" Crystallization

Q: Can I just rotovap the solvent and add HCl? A: Never. This traps all impurities. You must crystallize directly from the reaction matrix.

Step-by-Step Isolation:

  • Catalyst Filtration: Filter the Pd/C hot (>50°C) to prevent product precipitation on the carbon. Wash the cake with hot methanol.

  • Concentration: Distill off methanol until the mixture is a thick slurry (approx. 3-4 volumes relative to solid).

  • The Acid Strike:

    • Cool the slurry to 0–5°C .

    • Add Anhydrous HCl in Isopropanol (or Methanol) rather than aqueous HCl.

    • Target pH: < 1.0.[1][2]

    • Reasoning: Introducing water (via aqueous HCl) increases product solubility. Anhydrous alcoholic HCl drives the salt out of solution almost quantitatively.

  • Aging: Stir at 0°C for 2 hours. The crystal lattice needs time to reject trapped impurities.

Module 3: Visualizing the Process Logic

The following diagram illustrates the critical decision nodes where yield is typically lost.

G Start 5-Nitroisophthalamide (Slurry) Hydrogenation Hydrogenation (Pd/C, H2, 50-60°C) Start->Hydrogenation Check Check Color/HPLC Hydrogenation->Check Pink Pink/Red? (Hydroxylamine Accumulation) Check->Pink Yes Filter Hot Filtration (Remove Catalyst) Check->Filter No (Colorless/Pale Yellow) Boost Increase T (+5°C) Increase P (+2 bar) Pink->Boost Boost->Hydrogenation Recycle Acidification Acidification (Anhydrous HCl/IPA) Filter->Acidification Crystallization Crystallization (0°C, 2 hrs) Acidification->Crystallization Final 5-Aminoisophthalamide HCl (Target >95% Yield) Crystallization->Final

Caption: Process flow logic emphasizing the critical "Pink Color" check point during hydrogenation to prevent yield loss via impurity formation.

FAQ: Rapid-Fire Troubleshooting

Q: The product has a grey tint after drying.

  • Cause: Colloidal Palladium "leaching" or fine carbon passing through the filter.

  • Fix: Use a Celite or diatomaceous earth pre-coat during the hot filtration step. Ensure the filter pore size is < 1 micron.

Q: My melting point is low (e.g., <250°C or broad).

  • Cause: Trapped inorganic salts (if NaOMe was used in a previous step) or partial hydrolysis to the mono-acid.

  • Fix: Reslurry the final HCl salt in anhydrous ethanol . The organic impurities dissolve; the inorganic salts (NaCl) do not. Wait, correction: The product (Amine HCl) is insoluble in ethanol?

    • Correction: The Amine HCl is sparingly soluble in ethanol. Inorganic salts (NaCl) are insoluble. To remove organic impurities, slurry in ethanol. To remove inorganics, you must dissolve the product in water and re-precipitate with excess HCl (Salting out).

Q: Can I use Raney Nickel instead of Pd/C?

  • Answer: Yes, but Raney Nickel is pyrophoric and harder to handle. It is often cheaper but requires higher catalyst loading (10-20 wt%) compared to Pd/C (1-5 wt%). Pd/C is preferred for cleaner impurity profiles in pharmaceutical applications.

Summary Data: Solubility & Yield Parameters

ParameterRecommended RangeWhy?
Reaction Temp 40°C

60°C
Low start prevents exotherm; high finish drives conversion.
H₂ Pressure 3 – 5 barBelow 3 bar, mass transfer limits reaction rate.
Acid Source HCl in IPA/MeOH Avoids adding water; maximizes "salting out" effect.
Isolation Temp 0°C – 5°CSolubility of the HCl salt decreases log-linearly with temp.
Target pH < 1.0Ensures full protonation and maximum precipitation.

References

  • Process for the preparation of 5-amino-isophthalamides.
  • Continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
  • Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Source: MDPI (Molecules). Relevance: Mechanistic insight into nitro-reduction pathways and the formation of hydroxylamine intermediates. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of 5-Aminoisophthalamide Hydrochloride

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 5-Aminoisophthalamide hydrochloride, a key starting...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 5-Aminoisophthalamide hydrochloride, a key starting material in the synthesis of non-ionic X-ray contrast agents, is no exception.[1][2] Rigorous purity analysis is imperative to ensure the quality and consistency of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the purity determination of this critical intermediate.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of method development, validation considerations, and a comparative analysis of performance. The methodologies presented are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.

The Criticality of Purity for 5-Aminoisophthalamide Hydrochloride

5-Aminoisophthalamide hydrochloride is a polar aromatic amine.[3][4] Its molecular structure, featuring both amino and amide functionalities, makes it susceptible to various impurities during synthesis and storage. Common process-related impurities can include starting materials, by-products of incomplete reactions, and degradation products. Two notable potential impurities are the corresponding monomethyl ester and a dimeric species, which can arise from the manufacturing process. The presence of these and other impurities can have a significant impact on the yield and purity of the subsequent iodination step, ultimately affecting the safety and efficacy of the final contrast agent. Therefore, a highly selective and sensitive analytical method is crucial for the quality control of this intermediate.

Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a well-established and widely used technique in the pharmaceutical industry for its robustness, reliability, and versatility.[5][6] For a polar and ionizable compound like 5-Aminoisophthalamide hydrochloride, a reversed-phase HPLC method is the logical choice.

Causality Behind Experimental Choices

The selection of chromatographic conditions is paramount for achieving a successful separation. Here, we delve into the rationale behind the chosen parameters for our primary HPLC method.

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point.[7] However, for polar analytes, "phase collapse" or "pore dewetting" can be a concern with highly aqueous mobile phases, leading to loss of retention and reproducibility.[8][9] To mitigate this, a C18 column with polar endcapping or a polar-embedded stationary phase is recommended. These modifications ensure better interaction with polar analytes and greater stability in highly aqueous mobile phases.

  • Mobile Phase: The mobile phase composition is a critical factor in controlling retention and selectivity.[10][11]

    • Aqueous Phase and pH Control: Since 5-Aminoisophthalamide hydrochloride has an amine group, its retention will be highly dependent on the pH of the mobile phase.[12][13][14][15] At a low pH, the amine group will be protonated, making the molecule more polar and resulting in less retention on a C18 column. Conversely, at a higher pH, the amine will be in its free base form, increasing its hydrophobicity and retention. To ensure consistent retention and good peak shape, buffering the mobile phase is essential. A phosphate buffer is a common choice in HPLC due to its wide buffering range.[7] A pH of around 7 is chosen to keep the primary amine in a predominantly neutral state, promoting retention.

    • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier in reversed-phase HPLC due to its lower viscosity, which results in lower backpressure, and its different selectivity.[15] A gradient elution, starting with a low percentage of organic modifier and gradually increasing, is employed to ensure the elution of any less polar impurities that may be present.

  • Detection: 5-Aminoisophthalamide hydrochloride contains a chromophore (the benzene ring) that allows for detection by UV spectrophotometry. The wavelength of maximum absorbance should be determined experimentally but is anticipated to be in the short UV region, typical for aromatic compounds.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 with polar endcapping (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of 5-Aminoisophthalamide hydrochloride and dissolve in a 50 mL volumetric flask with a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) to a final concentration of 0.5 mg/mL.

Comparative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC.[5][6][16][17] This makes it an attractive alternative for high-throughput purity analysis.

Rationale for UPLC as a Comparative Method

The primary advantages of UPLC are speed and efficiency. By reducing the particle size of the stationary phase, the separation efficiency is dramatically increased, allowing for the use of shorter columns and/or higher flow rates without a significant loss of resolution. This translates to significantly shorter analysis times, which is highly beneficial in a quality control environment.

Experimental Protocol: UPLC-UV Method

Instrumentation:

  • A UPLC system capable of operating at high pressures (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II LC System) with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 with polar endcapping (e.g., Waters ACQUITY UPLC BEH C18, Agilent ZORBAX RRHD Extend-C18), 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 50
    6.0 95
    7.0 95
    7.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 2 µL.

Sample Preparation:

  • Same as for the HPLC method (0.5 mg/mL).

Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput, desired resolution, and available instrumentation. Below is a comparative summary of the expected performance of the two methods.

ParameterHPLC MethodUPLC MethodJustification
Analysis Time ~35 minutes~8 minutesUPLC's smaller particle size allows for faster separations without compromising resolution.
Resolution GoodExcellentThe higher efficiency of the UPLC column provides sharper peaks and better separation of closely eluting impurities.
Sensitivity GoodHigherSharper, more concentrated peaks in UPLC lead to greater peak heights and improved signal-to-noise ratios.
Solvent Consumption HigherSignificantly LowerThe shorter run time and lower flow rate of the UPLC method result in reduced solvent usage per analysis.
System Backpressure ModerateHighA consequence of the smaller particle size in the UPLC column, requiring specialized instrumentation.
Method Robustness HighHigh (with appropriate system)Both methods are robust when properly developed and validated according to ICH guidelines.[18][19][20][21][22]

Experimental Workflow and Method Selection

The following diagrams illustrate the general experimental workflow for purity analysis and a logical approach to selecting the appropriate analytical method.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample Weigh and dissolve 5-Aminoisophthalamide HCl instrument_setup Equilibrate HPLC/UPLC system prep_sample->instrument_setup prep_std Prepare reference standard solution prep_std->instrument_setup injection Inject sample and standard solutions instrument_setup->injection separation Chromatographic separation on the column injection->separation detection UV Detection separation->detection integration Integrate chromatograms detection->integration calculation Calculate purity and impurity levels integration->calculation report Generate analysis report calculation->report

Caption: General experimental workflow for the purity analysis of 5-Aminoisophthalamide hydrochloride.

G node_rect node_rect start Define Analytical Needs throughput High Sample Throughput? start->throughput resolution Need for Ultra-High Resolution? throughput->resolution Yes hplc Develop/Use Robust HPLC Method throughput->hplc No instrument UPLC System Available? resolution->instrument Yes resolution->hplc No instrument->hplc No uplc Develop/Use Fast UPLC Method instrument->uplc Yes

Caption: Decision tree for selecting between HPLC and UPLC for purity analysis.

Conclusion and Future Perspectives

Both the described HPLC and UPLC methods are suitable for the purity analysis of 5-Aminoisophthalamide hydrochloride. The choice of method will largely depend on the specific requirements of the laboratory. The HPLC method offers a robust and reliable approach that can be implemented on widely available instrumentation. The UPLC method, on the other hand, provides significant advantages in terms of speed, resolution, and solvent savings, making it ideal for high-throughput environments.

Further method development could involve exploring alternative stationary phase chemistries (e.g., phenyl-hexyl) to achieve different selectivity for challenging impurity profiles. Additionally, coupling the separation method to a mass spectrometer (LC-MS) would provide valuable information for the identification and characterization of unknown impurities.

As with any analytical method intended for pharmaceutical quality control, rigorous validation in accordance with ICH guidelines is essential to ensure the method is fit for its intended purpose.[18][19][20][21][22] This includes assessing specificity, linearity, accuracy, precision, and robustness.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • Scribd. (2018). Reversed Phase HPLC for Ionizable Samples. [Link]

  • Kumar, A., et al. (2012). UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. [Link]

  • Separation Science. Reversed-Phase HPLC of Ionizable Analytes. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Jablonski, J.M., Wheat, T.E., & Diehl, D.M. (2009). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. (2025). UPLC: A preeminent technique in pharmaceutical analysis. [Link]

  • Dharmamoorthy, G. (2025). A review article of UPLC and its emerging application and challenges and opportunities. [Link]

  • MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]

  • Google Patents. (2002).
  • Global Substance Registration System. 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE. [Link]

  • Google Patents. (2011). EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of 5-Aminoisophthalamide HCl by LC-MS

A Comparative Analysis for Researchers in Drug Development This guide provides an in-depth technical comparison for the characterization of 5-Aminoisophthalamide HCl, a critical intermediate in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers in Drug Development

This guide provides an in-depth technical comparison for the characterization of 5-Aminoisophthalamide HCl, a critical intermediate in pharmaceutical synthesis. We will explore the nuanced application of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, offering a detailed, validated methodology. Furthermore, we will objectively compare its performance against alternative methods such as HPLC-UV and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the data and rationale necessary for informed methodological decisions in a research and quality control setting.

Introduction to 5-Aminoisophthalamide HCl

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (commonly abbreviated as 5-Aminoisophthalamide HCl) is a key starting material in the synthesis of non-ionic, iodinated X-ray contrast agents, such as iohexol.[1] Given its role in the production of parenteral drug products, the rigorous characterization of its identity, purity, and impurity profile is a regulatory and safety imperative. The molecule's structure, featuring a primary aromatic amine, two amide linkages, and four hydroxyl groups, imparts significant polarity, which presents unique challenges and considerations for analytical method development.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task due to its unparalleled sensitivity and specificity, allowing for simultaneous quantification and structural confirmation.[2][3] This guide will dissect the LC-MS workflow, from method development to data interpretation, and contextualize its advantages over other analytical approaches.

Physicochemical Properties and Analytical Implications

The analytical strategy for 5-Aminoisophthalamide HCl is fundamentally dictated by its chemical properties. Its high polarity, driven by multiple hydrophilic functional groups, and its inherent ability to accept a proton at the amino group are the most critical factors.

PropertyValueSourceAnalytical Implication
IUPAC Name5-amino-N1,N3-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide hydrochloride[1]Complex structure requiring selective detection.
CAS Number203515-86-0[4][5]Unique identifier for literature and database searches.
Molecular FormulaC₁₄H₂₂ClN₃O₆[1][4]Used to calculate the exact mass for high-resolution MS.
Molecular Weight363.79 g/mol [1][5]Basis for determining the mass-to-charge ratio (m/z) of the molecular ion.
AppearanceWhite to off-white crystalline powder[4][5]Standard physical state.
SolubilityFreely soluble in water[4][5]Simplifies sample preparation; dictates choice of reversed-phase or HILIC chromatography.

The molecule's high polarity makes it challenging to retain on traditional non-polar reversed-phase (RP) columns, while its aromatic ring and amide groups provide chromophores for UV detection. The primary amine is a key feature, making it ideal for positive-ion electrospray ionization (ESI) in mass spectrometry.

Primary Characterization by LC-MS: A Deep Dive

LC-MS is the preferred method for a comprehensive characterization of 5-Aminoisophthalamide HCl because it provides three dimensions of data: retention time (chromatographic separation), parent mass (molecular weight), and fragment ions (structural information). This combination is particularly powerful for impurity profiling, where unknown components must be identified.

Experimental Workflow

The logical flow for LC-MS analysis is a systematic process designed to ensure data quality and reproducibility.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis prep Dissolve Sample in Water/Methanol filter Filter through 0.22 µm Syringe Filter prep->filter inject Inject Sample filter->inject column Reversed-Phase C18 Gradient Elution inject->column esi ESI Source (+ve) column->esi ms1 Full Scan (MS1) (Parent Ion ID) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 process Process Chromatogram ms2->process interpret Interpret Spectra process->interpret report Generate Report interpret->report

Fig. 1: Standard LC-MS workflow for 5-Aminoisophthalamide HCl.
Detailed Experimental Protocol: LC-MS Method

This protocol is designed as a self-validating system, providing robust and reliable results.

1. Sample Preparation:

  • Rationale: The high solubility of the HCl salt in water makes sample preparation straightforward.[4][5] A co-solvent like methanol is often used to ensure compatibility with the mobile phase and improve wetting on the column.

  • Protocol:

    • Accurately weigh 10 mg of 5-Aminoisophthalamide HCl.

    • Dissolve in a 1:1 mixture of HPLC-grade water and methanol to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Prepare a working solution by diluting the stock to 10 µg/mL using the same solvent mixture.

    • Filter the working solution through a 0.22 µm PVDF syringe filter prior to injection.

2. Liquid Chromatography (LC) Parameters:

  • Rationale: A C18 column is a versatile starting point for most reversed-phase separations. Due to the analyte's polarity, a gradient elution starting with a high aqueous percentage is necessary for retention, while the increasing organic phase ensures timely elution. A volatile buffer like ammonium formate is essential for MS compatibility, and a slightly acidic pH (using formic acid) ensures the primary amine is protonated, aiding retention and ionization.

  • Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Parameters:

  • Rationale: Positive ion electrospray (ESI+) is the optimal choice as the primary amine readily accepts a proton, forming a stable [M+H]⁺ ion. A full scan (MS1) is used to determine the m/z of this molecular ion. Tandem MS (MS/MS) is then employed to induce fragmentation, providing a structural fingerprint of the molecule.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 10 L/min

    • MS1 Scan Range: m/z 100-500

    • MS/MS: Target the [M+H]⁺ ion; use stepped collision energies (10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Data Interpretation and Expected Results

The molecular formula of the free base is C₁₄H₂₁N₃O₆, with a monoisotopic mass of 327.1434 Da. The expected protonated molecular ion [M+H]⁺ will therefore have an m/z of approximately 328.15.

Proposed Fragmentation Pathway: The fragmentation of 5-Aminoisophthalamide HCl in MS/MS is predictable based on its structure. The most likely cleavage points are the amide bonds and the loss of water from the dihydroxypropyl side chains.

cluster_frags Key Fragment Ions parent Parent Ion [M+H]⁺ m/z 328.15 frag1 Loss of H₂O m/z 310.14 parent->frag1 -H₂O frag2 Loss of C₃H₇O₂ side chain m/z 253.09 parent->frag2 -C₃H₇O₂ frag3 Amide Cleavage (Aminobenzoyl moiety) m/z 164.07 parent->frag3 Amide Cleavage frag4 Loss of both side chains m/z 178.05 frag2->frag4 -C₃H₇O₂

Fig. 2: Proposed MS/MS fragmentation of 5-Aminoisophthalamide.

Summary of Expected LC-MS Data:

ParameterExpected ValuePurpose
Retention Time (tₗ)~3.5 min (example)Identity confirmation
Parent Ion [M+H]⁺m/z 328.15Molecular weight confirmation
Fragment Ion 1m/z 310.14Loss of water
Fragment Ion 2m/z 253.09Loss of one dihydroxypropyl side chain
Fragment Ion 3m/z 164.07Cleavage of amide bond

Method Validation: Ensuring Trustworthiness

To be used in a regulated environment, the LC-MS method must be validated according to International Council for Harmonisation (ICH) guidelines.[3][6] This process demonstrates that the method is reliable for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by showing no interference at the retention time and m/z of the main peak.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated over a range (e.g., 0.1 - 50 µg/mL) with a correlation coefficient (r²) > 0.995.[7]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spike/recovery experiments at multiple concentration levels, with recovery typically expected to be within 98-102%.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (%RSD) and should be <2%.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.[6][7]

Comparative Analysis with Alternative Techniques

While LC-MS is a superior technique for full characterization, other methods have specific applications in a quality control environment.

FeatureLC-MSHPLC-UVNMR Spectroscopy
Primary Use Identification, quantification, structural elucidation of analyte and impurities.Routine purity testing and quantification of the main component.Absolute structural confirmation and identification of major components.
Sensitivity Very High (pg to fg level)[2]Moderate (ng to µg level)Low (mg level)[8]
Selectivity Very High (based on m/z)Moderate (based on retention time and UV absorbance)High (based on unique chemical shifts)
Information Molecular Weight, Structural Fragments, QuantityRetention Time, UV Absorbance, QuantityAtomic connectivity, 3D structure
Throughput Moderate to HighHighLow
Cost HighLowHigh
HPLC-UV: The Workhorse for Purity Assay

High-Performance Liquid Chromatography with UV detection is the most common technique for routine quality control, often used to determine the purity of 5-Aminoisophthalamide HCl (e.g., ≥98.0%).[1] It is robust, cost-effective, and simple to operate. However, it lacks the specificity of MS. Co-eluting impurities with similar UV spectra can go undetected, and it provides no structural information about unknown peaks.

NMR Spectroscopy: The Gold Standard for Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for de novo structural elucidation.[8] It provides definitive proof of the molecule's atomic framework. However, its inherently low sensitivity makes it unsuitable for detecting or quantifying trace-level impurities that are readily observed by LC-MS. It is typically used to characterize the primary reference standard, but not for routine analysis of batch-to-batch impurities.

Conclusion

The comprehensive characterization of 5-Aminoisophthalamide HCl is most effectively achieved using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. This technique provides an integrated assessment of identity, purity, and structure that is unattainable with other standalone methods. Its high sensitivity and selectivity make it indispensable for identifying and controlling trace-level impurities, which is a critical aspect of ensuring the safety and efficacy of the final pharmaceutical products derived from this intermediate.

While HPLC-UV remains a valuable tool for routine purity assays and NMR is the authority for absolute structural proof, LC-MS offers the optimal balance of quantitative accuracy, structural insight, and sensitivity required by modern drug development and manufacturing standards. Adopting the systematic approach outlined in this guide will enable researchers and scientists to generate robust, reliable, and defensible analytical data for 5-Aminoisophthalamide HCl.

References

  • 5-Amino N,N,Bis [2,3,Dihydroxy Propyl] Isophthalamide HCl Manufacturer. Muby Chemicals. [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]

  • 5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0. TradeIndia. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC, National Center for Biotechnology Information. [Link]

  • Development and Validation of LC-MS/MS-based Method for Determining Vinamidinium Hexafluorophosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • LC-MS analysis of metabolites. SlideShare. [Link]

Sources

Validation

A Senior Application Scientist's Guide to ABA-HCl Purity: Navigating Research and Industrial Grades

Introduction: The Critical Role of Purity in Application Success 4-(Aminomethyl)benzoic acid hydrochloride (ABA-HCl), a versatile bifunctional molecule, serves as a crucial building block in a multitude of applications,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Application Success

4-(Aminomethyl)benzoic acid hydrochloride (ABA-HCl), a versatile bifunctional molecule, serves as a crucial building block in a multitude of applications, from peptide synthesis in academic research to the large-scale production of active pharmaceutical ingredients (APIs). However, not all ABA-HCl is created equal. The suitability of this compound for a specific task is intrinsically linked to its purity grade. Choosing the incorrect grade can introduce confounding variables in research, compromise yield and safety in industrial processes, and lead to significant financial and time losses.[1][2]

This guide provides an in-depth comparison of research-grade and industrial-grade ABA-HCl. We will explore the nuanced differences in their specifications, the tangible impact of impurities on both laboratory and manufacturing outcomes, and provide robust analytical protocols for in-house verification. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions, ensuring the integrity of their research and the quality of their manufactured products.

Part 1: Defining the Grades - A Spectrum of Purity

The distinction between "research" and "industrial" grades lies in a spectrum of purity, testing rigor, and regulatory documentation. While nomenclature can vary between suppliers, the underlying principles remain consistent.[3][4][5]

Research Grade: Often labeled as "reagent grade," "lab grade," or with a specific purity percentage (e.g., >98%), this category is intended for small-scale laboratory use, such as in educational settings or non-critical research applications.[3][4][5] Key characteristics include:

  • High Nominal Purity: Typically >97% or >98% as determined by a primary analytical technique like HPLC or titration.[6][7]

  • Undefined Impurity Profile: While the main component's purity is stated, the identity and concentration of individual impurities are often not specified or controlled on a batch-to-batch basis.

  • Limited Documentation: A basic Certificate of Analysis (CoA) is usually provided, listing the bulk purity and key physical properties. Extensive documentation regarding the manufacturing process or impurity origins is generally unavailable.

  • Cost-Effectiveness: Lower production and quality control overheads make this grade more affordable for academic and exploratory research budgets.[3]

Industrial Grade: Also known as "technical grade" or, in the context of pharmaceuticals, manufactured under Good Manufacturing Practice (GMP) guidelines, this grade is designed for large-scale commercial applications.[3][4][5] Its hallmarks are:

  • Controlled Purity and Impurities: The focus shifts from merely high purity to a well-defined and consistent product. This means not only is the ABA-HCl purity specified (often >99%), but strict limits are placed on known and unknown impurities.

  • Rigorous Quality Control: Manufacturing processes are tightly controlled and validated to ensure batch-to-batch consistency. The International Council for Harmonisation (ICH) Q7 guidelines for API manufacturing provide a comprehensive framework for this level of quality management.[8][9][10][11][12]

  • Comprehensive Documentation: Accompanied by extensive documentation, including detailed CoAs with impurity profiles, Safety Data Sheets (SDS), and potentially access to Drug Master Files (DMFs) for pharmaceutical applications.

  • Higher Cost: The stringent manufacturing controls, extensive analytical testing, and detailed documentation required contribute to a significantly higher cost per kilogram.[3]

The following table summarizes the key distinctions:

FeatureResearch Grade ABA-HClIndustrial (GMP) Grade ABA-HCl
Typical Purity >97-98%[6][7]>99.0%
Intended Use Educational labs, exploratory research, non-critical applications[4][5]Pharmaceutical manufacturing, large-scale synthesis[5]
Impurity Profile Generally undefined; may vary between batchesCharacterized, specified, and controlled
Regulatory Compliance NoneAdheres to GMP standards (e.g., ICH Q7)[8][11]
Documentation Basic Certificate of Analysis (CoA)Detailed CoA, SDS, potential for DMF access
Cost LowerHigher

Part 2: The Tangible Impact of Impurities

Unwanted chemicals present in the final product can drastically alter its performance and safety.[13] Even seemingly minor impurities can have significant consequences in both research and industrial settings.[1][14]

In the Research Laboratory: The Risk of Confounding Variables

In a research context, the primary goal is to obtain accurate and reproducible data. The presence of unknown impurities in a reagent like ABA-HCl can introduce variables that compromise experimental integrity.

Diagram: How Impurities Confound Research Data

G cluster_0 Experimental Setup cluster_1 Observed Outcome cluster_2 Underlying Reality RG_ABA Research Grade ABA-HCl (Contains Impurity 'X') Assay Cell-Based Assay (e.g., Enzyme Activity) RG_ABA->Assay Introduction of Reagent True_ABA Pure ABA-HCl (No Effect) Impurity_X Impurity 'X' (Actual Inhibitor) Result Inhibition of Enzyme Activity (Observed Result) Assay->Result Measurement Conclusion Flawed Conclusion: 'ABA-HCl is an inhibitor' Result->Conclusion Interpretation Impurity_X->Assay True Cause of Inhibition

In the Manufacturing Plant: A Cascade of Process Failures

In an industrial setting, particularly in pharmaceutical manufacturing, the consequences of impurities are magnified. They can impact process efficiency, product quality, and patient safety, while also posing significant regulatory risks.[14]

Causality in Process Disruption: Imagine ABA-HCl is a key starting material for a multi-step synthesis of an API.

  • Reaction Poisoning: An inorganic impurity (e.g., a heavy metal from a catalyst) could poison the catalyst used in a subsequent step, leading to a sluggish or incomplete reaction and a dramatic drop in yield.

  • Byproduct Formation: An organic impurity could react with other reagents to form a new, difficult-to-remove byproduct, complicating purification and potentially creating a genotoxic impurity that would jeopardize regulatory approval.

  • Final Product Stability: Impurities can degrade the final API over time, reducing its shelf-life and efficacy.[15]

The use of industrial (GMP) grade ABA-HCl, with its well-defined impurity profile, is a critical risk mitigation strategy. It ensures that the starting material is consistent and free from problematic contaminants, forming the foundation of a robust and reproducible manufacturing process as outlined by guidelines like ICH Q7.[8][12]

Diagram: Industrial Impact of a Contaminated Starting Material

G cluster_good Controlled Process (GMP Grade) cluster_bad Uncontrolled Process (Low Grade) start Starting Material: Industrial Grade ABA-HCl step1_g Step 1: Reaction start->step1_g Consistent Input step2_g Step 2: Purification step1_g->step2_g api_g Final API (High Purity, High Yield) step2_g->api_g step1_b Step 1: Incomplete Reaction (Catalyst Poisoning) step2_b Step 2: Complex Purification (New Byproducts) step1_b->step2_b api_b Final API (Low Purity, Low Yield) step2_b->api_b start_bad Starting Material: Low-Purity ABA-HCl start_bad->step1_b Variable Input (w/ Impurities)

Caption: Comparison of manufacturing outcomes using GMP-grade versus low-purity starting material.

Part 3: Analytical Verification - Trust, but Verify

Regardless of the grade purchased, a self-validating system requires the ability to confirm the purity of ABA-HCl in-house. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose, capable of both quantifying the main component and profiling impurities.[16]

Experimental Protocol: HPLC-UV Purity Assay for ABA-HCl

This protocol provides a robust starting point for the quality control of incoming ABA-HCl raw material. It is based on established methods for analyzing aminobenzoic acids.[17][18][19]

Objective: To determine the purity of ABA-HCl and quantify related impurities using a reverse-phase HPLC method with UV detection.

1. Materials and Reagents:

  • ABA-HCl sample (and reference standard, if available)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (ACS Grade)

  • Glacial Acetic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Instrument and Conditions:

  • HPLC System: With UV/Vis or Diode-Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Sample Preparation:

  • Accurately weigh and dissolve the ABA-HCl sample in the mobile phase A to a final concentration of 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample onto the equilibrated HPLC system.

  • Integrate the peak areas of the main ABA-HCl peak and all impurity peaks.

  • Calculate the area percent purity:

    • % Purity = (Area of ABA-HCl Peak / Total Area of All Peaks) x 100

5. System Suitability (Self-Validation):

  • Precision: Perform five replicate injections of the same sample. The relative standard deviation (RSD) of the ABA-HCl peak area should be less than 2.0%.

  • Tailing Factor: The tailing factor for the ABA-HCl peak should be between 0.8 and 1.5.

Diagram: Analytical QC Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation sample Receive ABA-HCl (Research or Industrial) weigh Accurately weigh 10 mg sample->weigh dissolve Dissolve in 10 mL Mobile Phase A weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject 10 µL into RP-HPLC System filter->hplc detect UV Detection at 235 nm hplc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity and Impurity Profile integrate->calculate decision Accept or Reject Batch Based on Specifications calculate->decision

Caption: Step-by-step workflow for the quality control analysis of incoming ABA-HCl material using HPLC.

Part 4: A Decision Framework for Grade Selection

Choosing the appropriate grade of ABA-HCl is a critical decision that balances cost, risk, and regulatory requirements. This decision tree provides a logical framework to guide your selection process.

Diagram: Decision Tree for ABA-HCl Grade Selection

DecisionTree start What is the intended application? q_gmp Is the final product for human or veterinary use (GMP required)? start->q_gmp q_scale What is the scale of the work? q_gmp->q_scale No res_gmp Use Industrial (GMP) Grade Non-negotiable requirement for regulatory compliance and safety. q_gmp->res_gmp Yes q_critical Is the experiment sensitive to potential impurities? q_scale->q_critical Small-Scale / Lab Bench res_large_scale Use Industrial Grade Ensures batch-to-batch consistency and predictable process performance. q_scale->res_large_scale Large-Scale / Pilot Plant res_sensitive Use High-Purity Research Grade (>99%) or consider Industrial Grade. Minimizes confounding variables. q_critical->res_sensitive Yes res_non_critical Use standard Research Grade (>97%) Cost-effective for preliminary or non-critical applications. q_critical->res_non_critical No

Caption: A logical framework to guide the selection of the appropriate ABA-HCl grade based on application.

Conclusion

The choice between research and industrial grade ABA-HCl is far more than a matter of cost. It is a fundamental decision that impacts the reliability of scientific data and the quality and safety of manufactured products. Research grade offers a cost-effective solution for preliminary, non-critical work where the impact of a loose impurity profile is low. In contrast, industrial (GMP) grade provides the stringent purity control, batch-to-batch consistency, and regulatory assurance required for pharmaceutical development and large-scale manufacturing. By understanding the distinct characteristics of each grade and implementing robust analytical verification, scientists and developers can ensure that their choice of raw material lays a solid foundation for success.

References

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]

  • ECA Academy. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • U.S. Food & Drug Administration. (2018). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • Advent Chembio. Pharmaceutical Impurities & Their Effects. [Link]

  • Moravek, Inc. Chemical Purity and Its Impact on Manufacturing. [Link]

  • Sterinox Systems. The Effects of Impurities in the Pharmaceutical Industry. [Link]

  • SGRL. Effects of Impurities in Pharmaceuticals. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. [Link]

  • Wikipedia. Chemical purity. [Link]

  • Tilley Distribution. (2024). Defining Chemical Grades: An Explainer. [Link]

  • PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • Amerigo Scientific. 4-(Aminomethyl)benzoic acid methyl ester hydrochloride. [Link]

  • PubChem. Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1). [Link]

  • Chen, L. C., & Hu, M. L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). [Link]

  • NatureStandard. 4-(Aminomethyl)benzoic acid. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.